![molecular formula C12H18N2O3S B13157741 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine
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Overview
Description
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a compound that features a morpholine ring, a sulfonyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonyl group attached to an amine, known for their antibacterial properties.
Morpholine Derivatives: Compounds containing a morpholine ring, often used in pharmaceuticals and agrochemicals.
Sulfonimidates: Organosulfur compounds with a sulfonyl group, used as intermediates in organic synthesis.
Uniqueness
(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of its morpholine ring and sulfonyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Biological Activity
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is known to interact with various biological pathways, primarily through its inhibitory effects on protein kinases. Specifically, it has been associated with the modulation of the mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival. The mTOR pathway is a central regulator of cellular metabolism and is implicated in various diseases, including cancer and metabolic disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Kinase Inhibition | Inhibits mTOR activity, leading to reduced cell proliferation and survival. |
Anticancer Properties | Demonstrated efficacy in various cancer cell lines, particularly those with mutations in key oncogenes. |
Anti-inflammatory Effects | Potential to modulate immune responses and reduce inflammation in autoimmune conditions. |
In Vitro Studies
Research has shown that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported that this compound effectively inhibited the growth of colon cancer cells with specific genetic alterations (e.g., KRAS mutations), suggesting its potential as a targeted therapy .
In Vivo Studies
In animal models, the compound has demonstrated promising antitumor activity. Mice treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Notably, the treatment did not exhibit significant toxicity, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. The morpholine sulfonamide moiety is critical for its biological activity, influencing both potency and selectivity against target kinases.
Structural Feature | Effect on Activity |
---|---|
Morpholine Ring | Enhances solubility and bioavailability; crucial for binding affinity. |
Sulfonamide Group | Essential for kinase inhibition; modulates interactions with target proteins. |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. It adheres to Lipinski's rule of five, suggesting good drug-likeness properties . Toxicological assessments have shown low toxicity profiles in preclinical models, supporting its potential for clinical development.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1 |
InChI Key |
BTHINPVZOYUHBK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Origin of Product |
United States |
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